DEOXYVACISINE HCl
Beschreibung
Eigenschaften
Molekularformel |
C12H14N2.HCl |
|---|---|
Molekulargewicht |
222.5 g/mol |
Aussehen |
White crystal powder |
Reinheit |
a‰¥ 98% TLC [silufol, chloroform, methanol (5:1)]. |
Synonyme |
6,7,8,9-tetrahydro-11H-pyrido[2,1-b]- quinazoline hydrochloride |
Herkunft des Produkts |
United States |
Q & A
Q. What experimental design considerations are critical for optimizing the synthesis of Deoxyvacisine HCl to ensure reproducibility?
Methodological Answer:
- Prioritize stepwise documentation of reaction conditions (temperature, solvent purity, stoichiometry) and use standardized purification protocols (e.g., recrystallization, HPLC).
- Validate synthesis intermediates via spectroscopic techniques (e.g., H/C NMR, IR) and elemental analysis. Include negative controls (e.g., unreacted starting materials) to confirm reaction completion.
- For reproducibility, adhere to guidelines for reporting experimental details in the main text and supplementary materials, ensuring raw data (e.g., chromatograms, spectral peaks) are archived .
Q. How should researchers characterize the physicochemical stability of Deoxyvacisine HCl under varying storage conditions?
Q. What analytical techniques are most suitable for quantifying Deoxyvacisine HCl in complex biological matrices?
Methodological Answer:
- Use LC-MS/MS with isotope-labeled internal standards to minimize matrix effects. Validate methods per FDA bioanalytical guidelines (linearity, accuracy, precision).
- Include calibration curves with R ≥0.99 and LOD/LOQ values. Cross-validate with orthogonal techniques (e.g., immunoassays) if conflicting data arise .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for Deoxyvacisine HCl?
Methodological Answer:
- Perform mechanistic studies to assess bioavailability limitations (e.g., plasma protein binding, metabolic clearance via CYP450 assays).
- Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo exposure. Compare simulated AUC values with empirical data to identify discrepancies .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of Deoxyvacisine HCl analogs?
Methodological Answer:
- Employ molecular docking studies (e.g., AutoDock Vina) to predict binding affinities against target receptors. Validate predictions with in vitro IC assays.
- Use QSAR models to correlate substituent effects (e.g., Hammett constants) with activity trends. Report R and cross-validation metrics to ensure model robustness .
Q. How should researchers address conflicting reports on Deoxyvacisine HCl’s mechanism of action in peer-reviewed literature?
Methodological Answer:
- Conduct a systematic review using PRISMA guidelines to aggregate preclinical data. Apply meta-analysis tools (e.g., RevMan) to quantify effect sizes and heterogeneity (I statistic).
- Design orthogonal assays (e.g., CRISPR knockouts, fluorescent probes) to confirm target engagement. Prioritize studies with blinded analysis to reduce bias .
Q. What methodologies are essential for validating Deoxyvacisine HCl’s selectivity profile against off-target receptors?
Methodological Answer:
- Use high-throughput screening panels (e.g., Eurofins CEREP) to assess activity across 100+ targets. Apply concentration-response curves to calculate selectivity indices (SI = IC off-target / IC on-target).
- Confirm findings with radioligand binding assays under identical buffer conditions. Report raw data for competitive binding plots and Hill coefficients .
Q. How can researchers mitigate batch-to-batch variability in Deoxyvacisine HCl’s biological activity during preclinical testing?
Methodological Answer:
- Implement quality-by-design (QbD) principles during synthesis, identifying critical process parameters (CPPs) via DOE (e.g., Plackett-Burman design).
- Standardize cell-based assays with reference standards (e.g., WHO International Standards) and include inter-assay controls. Use Bland-Altman plots to quantify variability .
Methodological Frameworks for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in Deoxyvacisine HCl studies?
Methodological Answer:
Q. How should researchers design studies to investigate Deoxyvacisine HCl’s potential synergism with existing therapeutics?
Methodological Answer:
- Apply the Chou-Talalay combination index (CI) method, where CI <1 indicates synergism. Validate with isobologram analysis at multiple effect levels (e.g., ED, ED).
- Use factorial ANOVA to test interaction effects between compounds. Include sham combinations to control for solvent interference .
Critical Analysis of Limitations
Q. What are the key limitations in current Deoxyvacisine HCl research, and how can they be addressed in future studies?
Methodological Answer:
- Common limitations include inadequate pharmacokinetic profiling (e.g., lack of tissue distribution data) and overreliance on immortalized cell lines.
- Solutions: Perform microdose radiolabeled studies (C tracing) and use patient-derived primary cells. Adopt organ-on-chip models to mimic in vivo microenvironments .
Q. How can researchers ensure translational relevance when extrapolating Deoxyvacisine HCl’s preclinical data to clinical scenarios?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
